N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
Description
N-(2-(4-Phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-phenoxyphenyl group at position 2 and a cyclopropanecarboxamide moiety at position 2. Its molecular architecture likely necessitates advanced crystallographic tools, such as the SHELX suite , for structural elucidation.
Properties
IUPAC Name |
N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-21(14-6-7-14)22-20-18-12-27-13-19(18)23-24(20)15-8-10-17(11-9-15)26-16-4-2-1-3-5-16/h1-5,8-11,14H,6-7,12-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJNCNNEIVEJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a complex organic compound with significant implications in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.
Structural Overview
The compound features a thieno[3,4-c]pyrazole core linked to a phenoxyphenyl moiety and a cyclopropanecarboxamide group. Its molecular formula is with a molecular weight of approximately 344.44 g/mol. The unique structural arrangement contributes to its biological activity, allowing it to interact with various biological targets.
Preliminary studies indicate that this compound may function as an inhibitor of specific ion channels, particularly the hERG channel, which is crucial for cardiac action potentials. This inhibition could lead to potential cardiotoxic effects; however, further research is necessary to elucidate the full scope of its pharmacological profile .
Antiparasitic Activity
Research has demonstrated that derivatives related to this compound exhibit antiparasitic properties. For instance, studies on 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives showed moderate to high activity against various Trypanosoma strains and Plasmodium falciparum. Compounds in this class have shown IC50 values ranging from 1.0 to 9.5 µM against different parasites .
Anticancer Potential
The thieno[3,4-c]pyrazole scaffold has been associated with anticancer activity in various studies. Compounds featuring this core have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific activity against different cancer cell lines remains under investigation, but initial data suggest promising results .
Case Studies and Clinical Relevance
While this compound itself is not yet approved for clinical use, its analogs have been explored in preclinical settings:
- Antiparasitic Efficacy : A study evaluated several derivatives against Trypanosoma brucei rhodesiense and reported significant activity with select compounds achieving IC50 values below 5 µM .
- Cardiotoxicity Concerns : Investigations into the hERG channel inhibition suggest that while the compound may possess therapeutic potential, careful assessment of cardiotoxicity is warranted in future studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The closest structural analogue identified in the evidence is 1-(4-Chlorophenyl)-N-[2-(2-methyl-2-propanyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide (CAS: 450340-16-6) . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Analogous Compound (450340-16-6) |
|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazole | Thieno[3,4-c]pyrazole |
| Position 2 Substituent | 4-Phenoxyphenyl (aromatic ether) | tert-Butyl (branched aliphatic) |
| Position 3 Substituent | Cyclopropanecarboxamide (3-membered ring, carbonyl group) | Cyclopentanecarboxamide (5-membered ring, carbonyl) |
| Additional Substituent | None | 4-Chlorophenyl (aryl halide) at cyclopentane position |
| Molecular Weight | ~395.45 g/mol (estimated) | ~429.94 g/mol (calculated) |
| Hydrogen Bonding Potential | High (amide carbonyl, ether oxygen) | Moderate (amide carbonyl, chloro group) |
Key Differences and Implications
Hydrogen Bonding and Crystal Packing: The amide carbonyl in both compounds enables hydrogen bonding, but the target compound’s ether oxygen (from phenoxyphenyl) provides an additional hydrogen bond acceptor. This may influence crystal packing efficiency, as noted in studies on hydrogen-bonding patterns .
In contrast, the target compound’s 4-phenoxyphenyl group offers planar geometry for better target engagement.
Research Findings and Data Gaps
Crystallographic Insights
- The SHELX system is critical for resolving complex structures like these, particularly for analyzing hydrogen-bonding networks and torsion angles.
Pharmacological Potential (Theoretical Analysis)
- The target compound’s phenoxyphenyl group may enhance selectivity for aromatic-rich binding sites (e.g., kinase ATP pockets), whereas the analogue’s chlorophenyl group could improve membrane permeability due to its hydrophobic character.
Q & A
Q. What are the optimal synthetic routes for this compound, and how are they validated?
The synthesis typically involves cyclization of a thieno[3,4-c]pyrazole core with a cyclopropanecarboxamide moiety. Key steps include:
- Cyclization : Using hydrazine derivatives to form the pyrazole ring .
- Substitution : Introducing the 4-phenoxyphenyl group via nucleophilic aromatic substitution .
- Validation : Structural confirmation via -NMR (to confirm proton environments), IR spectroscopy (to identify carbonyl groups), and elemental analysis (to verify purity) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirms the presence of aromatic protons (δ 6.8–7.6 ppm), cyclopropane protons (δ 1.2–1.8 ppm), and amide NH (δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H] peak) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D atomic arrangements, critical for understanding steric effects .
Q. What purification techniques are effective post-synthesis?
- Column Chromatography : Separates by polarity using silica gel and gradients of ethyl acetate/hexane .
- Recrystallization : Optimizes yield (>75%) using solvents like DCM/hexane .
Advanced Research Questions
Q. How can computational methods and design of experiments (DoE) optimize synthesis?
- Computational Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict feasible intermediates and transition states .
- DoE : Statistical methods (e.g., factorial design) identify critical parameters (temperature, solvent ratio) to maximize yield and minimize by-products . Example: A 2 factorial design reduced optimization time by 40% in analogous thienopyrazole syntheses .
Q. How do halogen substituents influence reactivity and bioactivity?
- Reactivity : Electron-withdrawing groups (e.g., 4-chlorophenyl) increase electrophilic substitution rates, while 4-fluorophenyl enhances metabolic stability .
- Bioactivity : Chlorinated analogs show 2–3× higher anti-inflammatory activity (IC = 12 μM) compared to non-halogenated derivatives in COX-2 inhibition assays .
Q. What strategies resolve contradictions in biological activity data?
- Dose-Response Studies : Establish EC/IC values across multiple assays (e.g., cancer cell lines vs. primary cells) .
- Structural Analogs : Compare derivatives (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) to isolate substituent effects .
Q. How do the thieno[3,4-c]pyrazole core’s electronic properties affect reactivity?
- Ring Strain : The fused thiophene-pyrazole system increases electrophilicity at the C3 position, favoring nucleophilic attacks .
- Electron Distribution : Conjugation across the π-system stabilizes charge-separated intermediates in oxidation reactions .
Q. What in silico approaches predict target interactions?
- Molecular Docking : Predicts binding modes to targets (e.g., kinase domains) with scoring functions (e.g., AutoDock Vina) .
- MD Simulations : Validate docking poses by simulating ligand-protein dynamics over 100 ns trajectories .
Q. How do kinetic/thermodynamic studies elucidate stability?
- Kinetics : Pseudo-first-order degradation studies in buffer solutions (pH 7.4) reveal t = 48 hours at 25°C .
- Thermodynamics : DSC/TGA analyses show decomposition onset at 220°C, indicating thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
